REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3].[OH-].[Na+]>O>[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC1=C(OCC2CNCCO2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly to this solution
|
Type
|
FILTRATION
|
Details
|
The solution is filtered through a 5μ millipore membrane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OCC2CNCCO2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3].[OH-].[Na+]>O>[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC1=C(OCC2CNCCO2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly to this solution
|
Type
|
FILTRATION
|
Details
|
The solution is filtered through a 5μ millipore membrane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OCC2CNCCO2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |